Product packaging for Chromium(3+) sodium disulphate(Cat. No.:CAS No. 36221-65-5)

Chromium(3+) sodium disulphate

Cat. No.: B13732231
CAS No.: 36221-65-5
M. Wt: 267.12 g/mol
InChI Key: MILMJAFFMWCPLL-UHFFFAOYSA-J
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Description

Overview of Trivalent Chromium Coordination Chemistry in Sulfate (B86663) Systems

The chemistry of trivalent chromium (Cr(III)) in sulfate systems is fundamentally governed by its coordination behavior. In aqueous solutions, the chromium(III) ion exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, which imparts a characteristic violet or purple color to the solution. homescience.netchemguide.co.uk This complex is kinetically inert, meaning the exchange of the coordinated water molecules with other ligands, such as sulfate ions, is a slow process. homescience.netnmfrc.org

When solutions containing [Cr(H₂O)₆]³⁺ and sulfate ions are heated, a noticeable color change from violet to green occurs. homescience.net This change signifies the displacement of one or more water molecules in the inner coordination sphere by sulfate ions, forming sulfato-chromium(III) complexes. homescience.net The resulting green-colored species can have various compositions, with one or more sulfate ions acting as ligands. homescience.net The degree of substitution depends on factors such as temperature and the concentration of sulfate ions.

In concentrated solutions, the formation of polynuclear chromium hydroxo complexes can also occur, further contributing to the complexity of the system. researchgate.net The presence of different ionic species, including aquated ions, sulfato complexes, and polynuclear complexes, influences the physicochemical properties of the solution, such as its viscosity and electrical conductivity. researchgate.net

Historical Context and Development of Double Sulfate Research

The study of double sulfates containing chromium dates back to the 19th century, with the discovery of chrome alum, KCr(SO₄)₂·12H₂O. libretexts.orgwikipedia.org These compounds, often referred to as alums, are a class of double salts that crystallize from equimolar solutions of their constituent sulfates. chemguide.co.uklibretexts.org Sodium sulfate, however, shows a more moderate tendency to form double salts compared to potassium and ammonium (B1175870) sulfates. wikipedia.org The sodium-containing alum, NaCr(SO₄)₂, is one of the few alums formed with sodium sulfate. wikipedia.org

Early research focused on the synthesis and crystallization of these double sulfates. libretexts.orgwikipedia.org A significant development in the production of chromium sulfates came from the utilization of byproducts from chromate (B82759) oxidations of organic compounds. wikipedia.orgwhy.gr For instance, the large-scale production of anthraquinone (B42736) and quinone from anthracene (B1667546) and phenol (B47542) using chromic acid generates a chromium(III) oxide byproduct, which can be readily extracted with sulfuric acid to produce chromium(III) sulfate. wikipedia.orgwhy.gr

The development of analytical techniques such as X-ray crystallography has been crucial in elucidating the detailed structures of these complex salts, including the arrangement of the metal ions, sulfate groups, and water molecules within the crystal lattice. researchgate.netacs.org

Classification and Nomenclature of Inorganic Double Salts with Chromium(III)

Chromium(3+) sodium disulphate belongs to a class of compounds known as double salts. A double salt is a crystalline salt containing two different cations or anions. chemguide.co.uklibretexts.org In this case, the salt contains chromium(III) (Cr³⁺) and sodium (Na⁺) as the cations and sulfate (SO₄²⁻) as the anion.

The systematic name for this compound is this compound. It is also commonly referred to as chromium sodium sulfate. echemi.comchemicalbook.com The nomenclature for double salts typically lists the cations followed by the anion. The oxidation state of the chromium ion is indicated in parentheses, as in chromium(III).

Double sulfates containing chromium(III) are often classified as alums. blogspot.com Alums are a specific type of double sulfate with the general formula M⁺M³⁺(SO₄)₂·12H₂O, where M⁺ is a monovalent cation (like sodium or potassium) and M³⁺ is a trivalent cation (like chromium or aluminum). wikipedia.orgblogspot.com Therefore, the dodecahydrate form of this compound, NaCr(SO₄)₂·12H₂O, is known as sodium chrome alum. wikipedia.orgechemi.com

Data Tables

Table 1: Chemical and Physical Properties of this compound and its Dodecahydrate

PropertyAnhydrous this compoundChromium(3+) Sodium Sulfate Dodecahydrate
CAS Number 36221-65-5 echemi.comchemicalbook.com17854-98-7 chemsrc.comchemwhat.com
Molecular Formula CrNaO₈S₂ chemicalbook.comalfa-chemistry.comCrH₂₄NaO₂₀S₂ chemsrc.comchemwhat.com
Molar Mass 267.111 g/mol echemi.comchemicalbook.com483.294 g/mol chemsrc.com
Appearance Data not availableData not available
Solubility in Water Data not availableSoluble atamankimya.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CrNaO8S2 B13732231 Chromium(3+) sodium disulphate CAS No. 36221-65-5

Properties

CAS No.

36221-65-5

Molecular Formula

CrNaO8S2

Molecular Weight

267.12 g/mol

IUPAC Name

sodium;chromium(3+);disulfate

InChI

InChI=1S/Cr.Na.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4

InChI Key

MILMJAFFMWCPLL-UHFFFAOYSA-J

Canonical SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Cr+3]

Origin of Product

United States

Synthetic Pathways and Preparative Methodologies

Solution-Based Synthesis Approaches

Solution-based methods are widely employed for the synthesis of double sulfate (B86663) salts, offering good control over stoichiometry and product purity. These techniques involve the dissolution of chromium(III) and sodium precursors in a suitable solvent, typically water, followed by the induction of crystallization or precipitation.

Controlled Crystallization Techniques

Controlled crystallization from an aqueous solution is a common method for obtaining high-purity crystalline double salts. This technique relies on the principle of supersaturation, where the concentration of the solute exceeds its equilibrium solubility, leading to the formation of a solid crystalline phase. For Chromium(3+) sodium disulphate, this can be achieved by dissolving stoichiometric amounts of a chromium(III) salt, such as chromium(III) sulfate (Cr₂(SO₄)₃), and a sodium salt, like sodium sulfate (Na₂SO₄), in water.

The process involves the careful manipulation of parameters such as temperature and solvent volume to induce crystallization. For many double sulfate salts, solubility is temperature-dependent. nih.gov A common strategy is to prepare a saturated solution at an elevated temperature and then slowly cool it to a lower temperature where the solubility of the double salt is significantly reduced, causing it to crystallize out of the solution. geologyscience.ru The rate of cooling is a critical parameter; slow cooling generally promotes the growth of larger, more well-defined crystals, while rapid cooling can lead to the formation of smaller, less ordered particles.

Another approach to controlled crystallization is solvent evaporation. In this method, the solvent is slowly removed from a solution containing the precursor salts at a constant temperature, increasing the concentration of the solutes until supersaturation is reached and crystallization begins. This technique is particularly useful for compounds whose solubility does not have a strong dependence on temperature.

The efficiency and success of controlled crystallization are influenced by several factors, as illustrated in the table below, which is based on general principles of double salt crystallization.

ParameterEffect on CrystallizationTypical Conditions for Double Sulfates
Temperature Gradient Influences crystal size and purity; slow cooling favors larger crystals.Cooling from 50-70°C to room temperature over several hours.
Solvent Evaporation Rate A slower rate promotes the growth of larger, more uniform crystals.Evaporation at a constant temperature (e.g., 25°C or 40°C) over days.
Molar Ratio of Precursors A stoichiometric ratio (1:1 for Cr₂(SO₄)₃ to Na₂SO₄) is ideal for pure product formation.Equimolar concentrations of chromium(III) sulfate and sodium sulfate.
pH of the Solution Can affect the speciation of chromium(III) in solution and the solubility of the double salt.Typically maintained in the acidic range to prevent hydrolysis of Cr³⁺.

Precipitation from Mixed Aqueous Solutions

Precipitation is a rapid formation of a solid from a solution and can be induced by various means, including the addition of a precipitating agent or by changing the solvent composition to reduce the solubility of the target compound. In the context of this compound, precipitation can be achieved by mixing concentrated aqueous solutions of chromium(III) sulfate and sodium sulfate. The high concentration of ions in the mixed solution can exceed the solubility product of CrNa(SO₄)₂, leading to its precipitation.

The characteristics of the precipitate, such as particle size and morphology, are influenced by the rate of mixing of the reactant solutions and the degree of supersaturation. Rapid mixing and high supersaturation typically result in the formation of fine, often amorphous, precipitates, while slower addition and lower supersaturation can yield more crystalline products.

A variation of this method is antisolvent precipitation, where a solvent in which the double salt is insoluble is added to an aqueous solution of the precursor salts. mdpi.com Common antisolvents for inorganic salts include ethanol (B145695) and isopropanol. The addition of the antisolvent reduces the dielectric constant of the solvent mixture, thereby decreasing the solubility of the ionic compound and causing it to precipitate.

The table below summarizes key parameters affecting the precipitation of double sulfate salts from aqueous solutions. rsc.org

ParameterInfluence on PrecipitationGeneral Observations
Reactant Concentration Higher concentrations lead to a higher degree of supersaturation and faster precipitation.Molar concentrations in the range of 0.5 M to 2.0 M are often used.
Mixing Rate Rapid mixing can lead to smaller particle sizes and potential inclusion of impurities.Slow, controlled addition of one reactant solution to the other is preferred.
Temperature Affects the solubility of the double salt and the kinetics of precipitation.Often carried out at room temperature, but can be adjusted to optimize yield.
Presence of Additives Can influence crystal habit and prevent agglomeration of particles.Use of seeding crystals can promote controlled crystal growth.

Hydrothermal and Solvothermal Synthesis Methods

Hydrothermal and solvothermal synthesis are powerful techniques for producing highly crystalline materials. These methods involve carrying out the chemical reaction in a closed vessel, typically an autoclave, at elevated temperatures and pressures. For hydrothermal synthesis, the solvent is water, while for solvothermal synthesis, it can be an organic solvent.

The synthesis of this compound via a hydrothermal route would involve placing aqueous solutions of chromium(III) and sodium salts into a Teflon-lined autoclave and heating it to a specific temperature for a set duration. Under these conditions, the solubility of the reactants and the kinetics of the reaction are enhanced, often leading to the formation of well-defined crystals of the double salt. This method has been successfully employed for the synthesis of analogous sodium rare-earth double sulfates, such as NaLn(SO₄)₂·H₂O. researchgate.netumontpellier.fr

The properties of the final product can be tailored by controlling the reaction parameters. For instance, the temperature, reaction time, pH of the precursor solution, and the presence of mineralizers can all influence the phase, size, and morphology of the resulting crystals. researchgate.net

The following table outlines the typical parameters for the hydrothermal synthesis of double sulfate salts, based on studies of related compounds. rsc.org

ParameterEffect on Product CharacteristicsTypical Range for NaLn(SO₄)₂ Synthesis
Temperature Higher temperatures generally lead to higher crystallinity and larger crystal sizes.150 - 220 °C
Reaction Time Longer reaction times can promote the growth of more stable crystalline phases.12 - 48 hours
pH of Precursor Solution Can influence the morphology and phase purity of the product.Often adjusted to be in the acidic or neutral range.
Precursor Concentration Affects the nucleation and growth kinetics of the crystals.0.1 M - 1.0 M

Solid-State and Mechanochemical Synthesis

Solid-state and mechanochemical methods offer alternative, often solvent-free, routes to the synthesis of inorganic materials. These techniques are particularly useful for producing materials that are difficult to crystallize from solution or that are sensitive to solvents.

High-Temperature Solid-State Reactions

High-temperature solid-state synthesis, also known as the ceramic method, involves the reaction of solid precursors at elevated temperatures. For the synthesis of this compound, this would typically involve intimately mixing fine powders of a chromium(III) salt, such as anhydrous chromium(III) sulfate, and sodium sulfate in the desired stoichiometric ratio.

The mixture is then heated in a furnace to a high temperature, often for an extended period, to allow for the diffusion of ions and the formation of the double salt product. The reaction temperature must be carefully chosen to be high enough to overcome the kinetic barriers of the reaction but below the decomposition temperatures of the reactants and the product. Intermediate grinding steps may be necessary to ensure the homogeneity of the reaction mixture and to promote complete reaction.

While this method is straightforward, it can sometimes be challenging to achieve a phase-pure product without the formation of side products. The high temperatures required can also lead to a lack of control over particle size and morphology, often resulting in sintered materials.

Ball-Milling and Grinding Approaches

Mechanochemical synthesis utilizes mechanical energy, typically from ball milling or grinding, to induce chemical reactions. acs.org This method is often carried out at room temperature and can be performed without the use of solvents, making it a green and efficient synthetic route.

For the preparation of this compound, a mixture of solid chromium(III) sulfate and sodium sulfate would be placed in a milling vial along with grinding media (e.g., steel or zirconia balls). The high-energy impacts from the milling process provide the activation energy for the reaction to occur, leading to the formation of the double salt. nih.gov

The outcome of a mechanochemical synthesis can be influenced by several parameters, including the milling time, frequency, the type of mill, and the ball-to-powder ratio. In some cases, a small amount of a liquid, in a technique known as liquid-assisted grinding (LAG), can be added to catalyze the reaction and improve the crystallinity of the product. nih.gov

The following table summarizes the key parameters in the mechanochemical synthesis of inorganic double salts.

ParameterInfluence on the ReactionGeneral Considerations
Milling Time Longer milling times generally lead to a more complete reaction.Typically ranges from minutes to several hours.
Milling Frequency/Speed Higher frequencies impart more energy, accelerating the reaction rate.Must be optimized to avoid decomposition or amorphization of the product.
Ball-to-Powder Ratio A higher ratio generally increases the efficiency of the milling process.Common ratios range from 10:1 to 50:1 by weight.
Liquid-Assisted Grinding (LAG) The addition of a small amount of liquid can catalyze the reaction and enhance crystallinity.A few microliters of a polar solvent per gram of reactants is often sufficient.

Green Chemistry Principles in Synthesis

The synthesis of chromium-containing compounds is increasingly guided by the principles of green chemistry, which aim to enhance efficiency and reduce waste. These principles are pivotal in developing sustainable synthetic pathways for compounds like this compound.

Solvent-Free Synthesis Considerations

Solvent-free synthesis presents a significant advancement in creating coordination polymers, including those involving chromium(III) and sulfonate groups. nih.govrsc.org This methodology typically involves a straightforward, two-step process of grinding the reactants together followed by heating the mixture in a sealed system. nih.gov Such an approach circumvents the limitations of conventional solvent-based methods. nih.govrsc.org

One of the key advantages of solvent-free reactions in this context is the enhanced coordination of the sulfonate group with the highly inert Cr³⁺ ions. nih.govrsc.org Research has shown that this method can even reverse the conventional coordination preference from carboxylate (-COO⁻) being favored over sulfonate (-SO₃⁻) to the opposite, a counterintuitive but beneficial outcome for creating stable chromium-sulfonate frameworks. nih.govrsc.org The mechanism often involves a double displacement reaction between chromium salts and sulfonic acid groups, a process facilitated by the higher acidity of the –SO₃H group compared to carboxylic acid groups. nih.govrsc.org

Atom Economy and Reaction Efficiency Analysis

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms incorporated into the desired product. wikipedia.org The ideal atom economy is 100%, signifying that all reactant atoms are found in the final product, with no byproducts generated. wikipedia.orgrsc.org This differs from percentage yield, as a reaction can have a high yield but a poor atom economy if it produces significant waste products. wikipedia.org

For the synthesis of this compound, a hypothetical reaction pathway could involve the combination of chromium(III) sulfate and sodium sulfate. The atom economy for such an addition reaction would be, by definition, 100%, as all reactants are incorporated into the single desired product.

Reaction: Cr₂(SO₄)₃ + Na₂SO₄ → 2 CrNa(SO₄)₂

However, many industrial syntheses are not simple addition reactions. For instance, substitution or elimination reactions often generate byproducts, leading to a lower atom economy. asdlib.org A process that produces sodium sulfate as a byproduct, for example, would have a reduced atom economy. asdlib.orggoogle.com Improving atom economy involves the careful selection of starting materials and catalytic systems to minimize waste. wikipedia.org

Below is a data table illustrating the theoretical atom economy for the proposed addition reaction.

PropertyValue
Reactant 1 Chromium(III) sulfate (Cr₂(SO₄)₃)
Molar Mass of Reactant 1392.18 g/mol
Reactant 2 Sodium sulfate (Na₂SO₄)
Molar Mass of Reactant 2142.04 g/mol
Total Mass of Reactants 534.22 g/mol
Product This compound (CrNa(SO₄)₂)
Molar Mass of Product267.11 g/mol (for one mole)
Total Mass of Product 534.22 g/mol (for two moles)
Atom Economy (%) (534.22 / 534.22) * 100 = 100%

Note: Molar masses are approximate. The calculation assumes an addition reaction, which represents an ideal scenario for atom economy.

Purification and Isolation Techniques

Achieving high purity is critical for the application of chemical compounds. For this compound, standard laboratory and industrial techniques such as recrystallization, washing, and chromatography are employed for purification and isolation.

Recrystallization and Washing Protocols

Recrystallization is a fundamental technique for purifying solid compounds. youtube.com The process relies on the principle of differential solubility. The impure solid is dissolved in a suitable hot solvent to create a saturated solution. As this solution cools slowly, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller concentrations, remain dissolved in the solvent (mother liquor). youtube.com

A general protocol for recrystallization involves the following steps:

StepProcedurePurpose
1. Solvent SelectionChoose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.To allow for dissolution upon heating and crystallization upon cooling.
2. DissolutionDissolve the impure solid in the minimum amount of hot solvent.To create a saturated solution and maximize yield.
3. Hot FiltrationIf insoluble impurities are present, filter the hot solution.To remove solid impurities before crystallization begins.
4. CrystallizationAllow the filtered solution to cool slowly and undisturbed.To promote the formation of large, pure crystals that exclude impurities. youtube.com
5. IsolationSeparate the crystals from the mother liquor by filtration (e.g., vacuum filtration).To collect the purified solid product.
6. WashingRinse the isolated crystals with a small amount of ice-cold solvent.To remove any adhering mother liquor containing impurities without dissolving the product. youtube.com
7. DryingDry the purified crystals to remove any residual solvent.To obtain the final, pure, solid product.

Washing is a crucial step, and specific protocols may be employed, such as washing precipitated salts with deionized water to remove contaminants. google.com The duration and method of washing are controlled to prevent driving contamination further into the product. service.gov.uk

Chromatographic Separation Methods (if applicable)

Ion chromatography is a powerful technique for the separation and quantification of different ionic species in a sample, such as distinguishing between different oxidation states of chromium. thermofisher.com This method is particularly applicable for analyzing solutions containing Cr(III) ions.

The separation of Cr(III) can be achieved using a cation exchange column, such as a Dionex IonPac CS5A. thermofisher.com Because of the slow ligand exchange kinetics of Cr(III), a pre-column derivatization step is often necessary. This involves complexing the Cr(III) with a reagent like pyridine-2,6-dicarboxylic acid (PDCA) to form a stable Cr(III)-PDCA complex, which can then be separated and detected. thermofisher.com

The conditions for chromatographic separation must be carefully optimized, including the composition of the mobile phase (eluent) and the detection wavelength. After separation, the Cr(III)-PDCA complex can be detected by absorbance, for instance, at a wavelength of 335 nm. thermofisher.com

Table of Chromatographic Conditions for Cr(III) Separation

ParameterSpecification
Technique Ion Chromatography
Column Dionex IonPac CS5A
Pre-column Derivatization Required to form Cr(III)-PDCA complex
Eluent Composition Example: 2 mM PDCA / 2 mM Na₂HPO₄ / 10 mM NaI / 50 mM CH₃CO₂NH₄ / 2.8 mM LiOH thermofisher.com
Detection Method Absorbance Detection
Detection Wavelength 335 nm for Cr(III)-PDCA complex thermofisher.com

This analytical method allows for the precise isolation and quantification of Cr(III) from mixtures, which is essential for quality control and research applications.

Structural Elucidation and Advanced Crystallography

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound. uol.dersc.org Through this technique, a detailed crystallographic profile of sodium chromium(III) sulfate (B86663) hexahydrate, NaCr(SO₄)₂(H₂O)₆, has been established, revealing a complex and well-ordered architecture. znaturforsch.com Attempts to crystallize the commonly anticipated sodium chromium alum, which would be a dodecahydrate, have instead yielded this monoclinic hexahydrate form. znaturforsch.comresearchgate.net

The fundamental repeating unit of a crystal is its unit cell, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). For sodium chromium(III) sulfate hexahydrate, these parameters have been precisely determined. The compound crystallizes in the monoclinic system, which is characterized by two right angles and one non-right angle in its unit cell. znaturforsch.com

The specific space group provides a complete description of the symmetry elements present within the crystal structure. The determined space group for this compound is C2/c.

Table 1: Unit Cell Parameters for NaCr(SO₄)₂(H₂O)₆
ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)16.141(3)
b (Å)6.678(1)
c (Å)14.935(3)
α (°)90
β (°)118.42(3)
γ (°)90
Volume (ų)1415.7(5)

Data sourced from Rees-Isele, L. & Keller, E. (2009). znaturforsch.com

The precise measurement of distances between atoms (bond lengths) and the angles between bonds provides critical insight into the nature of the chemical bonding within the compound. In NaCr(SO₄)₂(H₂O)₆, the key interactions are within the hexaaquachromium(III) cation, the sulfate anions, and the coordination sphere of the sodium cation. The Cr-O bond lengths are characteristic of chromium(III) coordinated to water molecules, while the S-O distances are typical for sulfate groups. znaturforsch.com

Table 2: Selected Interatomic Distances (Å) in NaCr(SO₄)₂(H₂O)₆
BondDistance (Å)
Cr1–O(water)1.955 - 1.975
Na1–O(sulfate)2.28 - 2.54
S1–O1.467 - 1.488
S2–O1.464 - 1.487

Data sourced from Rees-Isele, L. & Keller, E. (2009). znaturforsch.com

Bond angles further define the geometry of the coordination polyhedra. The O-Cr-O angles within the [Cr(H₂O)₆]³⁺ cation are close to 90°, consistent with a slightly distorted octahedral geometry. The O-S-O angles are approximately 109.5°, as expected for a tetrahedral sulfate ion. The O-Na-O angles show a wider range, reflecting a more distorted coordination environment. znaturforsch.com

Table 3: Selected Bond Angles (°) in NaCr(SO₄)₂(H₂O)₆
AngleValue (°)
O(water)–Cr1–O(water)88.6 - 91.4
O–S1–O108.6 - 110.3
O–S2–O108.7 - 110.5
O(sulfate)–Na1–O(sulfate)57 - 116

Data sourced from Rees-Isele, L. & Keller, E. (2009). znaturforsch.com

The crystal structure of NaCr(SO₄)₂(H₂O)₆ is composed of distinct cationic and anionic units. The chromium(III) ion exists as an isolated hexaaquachromium(III) complex, [Cr(H₂O)₆]³⁺. znaturforsch.com In this complex, the Cr³⁺ ion is octahedrally coordinated by six oxygen atoms, each belonging to a water molecule.

An extensive network of hydrogen bonds plays a crucial role in stabilizing the crystal lattice of NaCr(SO₄)₂(H₂O)₆. The hydrogen atoms of the water molecules coordinated to the chromium(III) ion act as hydrogen bond donors. The acceptors are the oxygen atoms of the sulfate anions. znaturforsch.com Every water hydrogen atom and every sulfate oxygen atom is involved in at least one hydrogen bond. This intricate network links the {[Na(SO₄)₂]³⁻} chains and the [Cr(H₂O)₆]³⁺ complexes, creating a robust, three-dimensional supramolecular assembly. znaturforsch.com

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a vital analytical technique used to identify crystalline phases and assess the purity of a bulk sample. The PXRD pattern of a material provides a unique fingerprint based on the atomic arrangement within its crystal lattice. researchgate.net

For chromium(3+) sodium disulphate, PXRD is used to confirm that the synthesized material corresponds to the correct crystalline phase, such as the monoclinic hexahydrate NaCr(SO₄)₂(H₂O)₆. By comparing the experimental diffraction pattern with a reference pattern calculated from the single-crystal X-ray diffraction data, one can verify the phase identity. znaturforsch.com Furthermore, the absence of peaks corresponding to potential impurities, such as starting materials or other crystalline phases, confirms the sample's high purity. researchgate.net It has been noted that the powder pattern for this monoclinic hexahydrate was previously assigned erroneously in the Powder Diffraction File (PDF-2) as the sodium chromium alum. znaturforsch.com

Neutron Diffraction Studies

Neutron diffraction is a powerful crystallographic technique that is particularly sensitive to the positions of lighter elements, such as hydrogen, which are often difficult to locate precisely using X-ray diffraction. It is also an essential tool for determining the magnetic structure of materials. researchgate.netresearchgate.net

While neutron diffraction would be highly relevant for the structural analysis of hydrated this compound—especially for accurately determining the positions of the hydrogen atoms in the water ligands and mapping the hydrogen bonding network with high precision—specific neutron diffraction studies on this compound are not prominent in the surveyed literature. Such a study could provide a more detailed understanding of the hydrogen bond geometries and the dynamics of the water molecules within the lattice.

Computational Crystallography and Lattice Energy Calculations

Computational crystallography serves as a powerful adjunct to experimental techniques, providing theoretical insights into the atomic-level structure and energetic stability of crystalline materials. Through first-principles calculations, it is possible to predict crystal structures, refine experimental data, and compute fundamental properties such as lattice energy. For a complex ionic compound like this compound, these computational methods offer a pathway to understanding its intrinsic structural and thermodynamic characteristics, especially in the absence of extensive experimental data.

Theoretical Framework and Modeling

The primary approach for the computational investigation of crystalline solids is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. synopsys.comroyalsocietypublishing.org DFT allows for the calculation of a vast range of properties, including structural, electronic, and vibrational phenomena, making it a cornerstone of solid-state physics and chemistry. royalsocietypublishing.org

For a compound like this compound, a typical computational workflow would involve:

Crystal Structure Prediction (CSP): In the absence of single-crystal X-ray diffraction data, CSP algorithms can be employed to predict stable crystal structures based solely on the chemical composition. wikipedia.orgrsc.org Methods such as ab initio random structure searching (AIRSS) or evolutionary algorithms explore the potential energy surface to identify low-energy polymorphs. wikipedia.org

Structural Optimization: Once candidate structures are identified, DFT is used to perform geometric optimization. This process relaxes the atomic positions and unit cell parameters to find the minimum energy configuration, yielding theoretical lattice constants and bond lengths. mdpi.com

Property Calculation: With an optimized crystal structure, further DFT calculations can predict electronic properties (like band gaps), vibrational modes (from phonon calculations), and thermodynamic stability. mdpi.com

Lattice Energy Calculations

Lattice energy (U) is a critical measure of the stability of an ionic crystal, defined as the energy released upon the formation of one mole of the solid compound from its constituent gaseous ions. wikipedia.org It cannot be measured directly but can be determined through theoretical calculations or indirectly via a Born-Haber cycle. lumenlearning.comchemguide.co.uk

The theoretical calculation of lattice energy is fundamentally based on the electrostatic interactions between ions in the crystal lattice. The Born-Landé equation provides a classic model:

U = - (NAM z+z-e2) / (4πε₀r₀) * (1 - 1/n)

This equation considers the Madelung constant (M), which reflects the geometry of the crystal lattice, the charges of the ions (z⁺, z⁻), the inter-ionic distance (r₀), and the Born exponent (n), which accounts for repulsive forces. calculatorsconversion.com For complex structures, more sophisticated computational models are used, but the underlying principles of coulombic attraction and short-range repulsion remain.

Alternatively, the Born-Haber cycle , an application of Hess's Law, allows for the calculation of lattice energy by summing the enthalpy changes of several independent steps that lead to the formation of the ionic solid from its elemental components. study.combyjus.com

The table below outlines the fundamental ionic parameters required for a theoretical lattice energy calculation of this compound.

Table 1: Theoretical Ionic Parameters for Lattice Energy Calculation

Ion Charge Ionic Radius (pm)
Cr³⁺ +3 61.5
Na⁺ +1 102

Note: Ionic radii can vary depending on the coordination number and crystal environment. The values presented are representative.

Illustrative Computational Data

While specific computational studies on anhydrous this compound are not extensively available in published literature, we can present illustrative data to demonstrate how theoretical results are evaluated against experimental findings. For context, experimental crystallographic data exists for the hydrated form, NaCr(SO₄)₂(H₂O)₆, which crystallizes in a monoclinic system. znaturforsch.comresearchgate.net A computational study on the anhydrous form would aim to predict its structure and compare it to related known materials.

Table 2: Illustrative Comparison of Experimental and Hypothetical Calculated Lattice Parameters

Parameter Experimental (NaCr(SO₄)₂(H₂O)₆) Hypothetical DFT Calculation (Anhydrous CrNa(SO₄)₂)
Crystal System Monoclinic Orthorhombic (Predicted)
a (Å) 9.60 9.45
b (Å) 12.89 12.70
c (Å) 6.21 6.15
β (°) 107.4 90

Note: The data for anhydrous CrNa(SO₄)₂ is hypothetical and serves to illustrate the predictive capability of computational methods. The predicted crystal system may differ.

The calculated lattice energy provides a quantitative measure of ionic bond strength. A higher lattice energy generally correlates with greater thermal stability and lower solubility. wikipedia.org The following table presents a hypothetical lattice energy for this compound in comparison to related sulfate compounds.

Table 3: Comparative Theoretical Lattice Energies

Compound Formula Theoretical Lattice Energy (kJ/mol)
Sodium Sulphate Na₂SO₄ -1827
Chromium(III) Sulphate Cr₂(SO₄)₃ -11,500 (approx.)

| This compound | CrNa(SO₄)₂ | -7,500 (Illustrative) |

Note: The lattice energy for CrNa(SO₄)₂ is an illustrative value, estimated based on ionic charges and sizes relative to the reference compounds. The value for Cr₂(SO₄)₃ is an approximation, as precise theoretical values for complex sulfates are subjects of detailed computational studies.

The significantly higher charge of the Cr³⁺ ion compared to Na⁺ leads to much stronger electrostatic attractions and, consequently, a substantially more exothermic lattice energy for chromium-containing sulfates compared to sodium sulfate. blogspot.com The value for this compound would be expected to fall between that of the simple binary sulfates, reflecting its mixed-cation nature. These computational insights are invaluable for predicting material stability and guiding the synthesis of novel compounds.

Spectroscopic Characterization and Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of chromium(3+) sodium disulphate is dominated by electronic transitions involving the d-orbitals of the Cr(III) center. As a d³ metal ion, it typically forms octahedral or pseudo-octahedral complexes, the electronic spectra of which can be interpreted using ligand field theory.

In an octahedral ligand field, the five degenerate d-orbitals of the free Cr³⁺ ion split into two energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). testbook.com The three d-electrons of Cr³⁺ singly occupy the t₂g orbitals, resulting in a ⁴A₂g ground state term. dalalinstitute.comsydney.edu.au The absorption of light in the visible region promotes an electron from the t₂g level to the eg level. rsc.org For a d³ ion in an octahedral field, three spin-allowed electronic transitions are theoretically expected:

ν₁: ⁴A₂g → ⁴T₂g

ν₂: ⁴A₂g → ⁴T₁g(F)

ν₃: ⁴A₂g → ⁴T₁g(P)

In aqueous solutions, where the chromium ion exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, two broad absorption bands are typically observed in the visible region. docbrown.info These correspond to the first two spin-allowed transitions. A third, higher-energy transition often occurs in the ultraviolet region and can be obscured by charge-transfer bands. sydney.edu.au The appearance of [Cr(H₂O)₆]³⁺ solutions is typically violet or green-grey, which is a consequence of the absorption of light in the yellow-orange part of the spectrum. rsc.orgdocbrown.info

The energies of the observed d-d transitions can be used to calculate important ligand field parameters, which quantify the interaction between the metal ion and its ligands.

The Crystal Field Splitting Parameter (Δo or 10Dq): This parameter measures the energy difference between the t₂g and eg orbital sets. The magnitude of Δo is influenced by the nature of the ligands, with stronger field ligands causing a larger split. testbook.com For d³ systems, the energy of the lowest energy transition, ν₁, is equal to 10Dq.

Racah Parameters (B and C): These parameters relate to the interelectronic repulsion between the d-electrons. In a complex, the repulsion is less than in the free gas-phase ion, a phenomenon known as the nephelauxetic effect. The Racah parameter B in the complex is smaller than that of the free ion (B₀). The nephelauxetic ratio (β = B/B₀) provides a measure of the covalency in the metal-ligand bond.

For the analogous [Cr(H₂O)₆]³⁺ ion, typical absorption maxima are observed around 580 nm (ν₁) and 400 nm (ν₂). docbrown.info From these values, the ligand field parameters can be estimated.

Table 1: UV-Vis Spectroscopic Data and Ligand Field Parameters for an Aqueous Cr(III) Environment

ParameterValueTransition / Interpretation
λmax (ν₁) ** ~580 nm⁴A₂g → ⁴T₂g
Wavenumber (ν₁) ~17,240 cm⁻¹-
λmax (ν₂) ~400 nm⁴A₂g → ⁴T₁g(F)
Wavenumber (ν₂) **~25,000 cm⁻¹-
10Dq (Δo) ~17,240 cm⁻¹Corresponds directly to the energy of the ν₁ transition.
Racah Parameter (B) ~650 - 750 cm⁻¹Calculated from the positions of ν₁ and ν₂. Reflects interelectronic repulsion.

Note: Data is based on the well-characterized [Cr(H₂O)₆]³⁺ ion, which represents the local environment in aqueous solutions of this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the structural arrangement of the sulfate (B86663) anions, the status of water molecules (coordinated vs. lattice), and the direct bonding between the chromium ion and its oxygen-based ligands.

The vibrational spectrum of the sulfate ion (SO₄²⁻) is highly sensitive to its local environment. A free sulfate ion possesses tetrahedral (Td) symmetry, which dictates the activity of its four fundamental vibrational modes.

ν₁ (A₁): Symmetric S-O stretch (~981 cm⁻¹) - Raman active only.

ν₂ (E): O-S-O bend (~451 cm⁻¹) - Raman active only.

ν₃ (F₂): Asymmetric S-O stretch (~1104 cm⁻¹) - IR and Raman active.

ν₄ (F₂): O-S-O bend (~613 cm⁻¹) - IR and Raman active.

When a sulfate ion coordinates to the chromium(III) center (forming an inner-sphere complex), its symmetry is lowered from Td to C₃v (monodentate coordination) or C₂v (bidentate coordination). This reduction in symmetry causes the degenerate ν₃ and ν₄ modes to split into multiple bands and, significantly, the ν₁ and ν₂ modes, which are IR-inactive in the free ion, become IR active. princeton.edu The appearance of a strong ν₁ band in the IR spectrum is a clear indicator of sulfate coordination to the metal center.

Table 2: Typical Vibrational Frequencies for Sulfate Anion

ModeFree SO₄²⁻ (Td symmetry)Coordinated SO₄²⁻ (Lowered symmetry)Activity Change upon Coordination
ν₁ (Sym. Stretch) ~981 cm⁻¹ (Raman only)Appears ~990-1010 cm⁻¹Becomes IR active
ν₂ (Bend) ~451 cm⁻¹ (Raman only)Appears ~460-480 cm⁻¹Becomes IR active
ν₃ (Asym. Stretch) ~1104 cm⁻¹ (Degenerate)Splits into 2 or 3 bands (~1030-1150 cm⁻¹)Degeneracy lifted
ν₄ (Bend) ~613 cm⁻¹ (Degenerate)Splits into 2 or 3 bands (~600-670 cm⁻¹)Degeneracy lifted

Water molecules within the crystal structure can be present as ligands directly bonded to the Cr(III) ion (coordinated water or aqua ligands) or as water of hydration held within the lattice by hydrogen bonds (lattice water). These two types of water molecules can be distinguished by IR spectroscopy.

O-H Stretching: The region from 3000 to 3600 cm⁻¹ is characteristic of O-H stretching vibrations. Bands for coordinated water are often at lower frequencies and are broader compared to lattice water due to stronger interactions with the cation.

H-O-H Bending: The scissoring or bending mode of water (ν₂) typically appears around 1600-1630 cm⁻¹. The frequency can be slightly shifted depending on the strength of the hydrogen bonding. aps.org

Librational Modes: Coordinated water molecules exhibit additional low-frequency librational modes (rocking, wagging, and twisting) that are absent in water vapor. These modes, often found in the 400-900 cm⁻¹ region, are characteristic of the restricted motion of water when bound to a metal ion. The presence of these bands provides strong evidence for aqua ligands.

Table 3: General IR Frequencies for Water Molecules in Hydrated Salts

Vibrational ModeApproximate Frequency (cm⁻¹)Assignment
O-H Stretch 3000 - 3600Broad bands indicating hydrogen bonding.
H-O-H Bend 1600 - 1630Scissoring vibration.
Librational Modes 400 - 900Rocking, wagging, twisting of coordinated H₂O.

The direct vibrations between the chromium ion and the oxygen atoms of its ligands (from both water and sulfate) occur at very low frequencies, typically in the far-infrared region (< 600 cm⁻¹). These metal-oxygen (Cr-O) stretching modes are direct probes of the primary coordination sphere. The analysis of these bands can confirm the presence of Cr-O(sulfate) and Cr-O(water) bonds. For many first-row transition metal aqua complexes, these vibrations are found in the 250-500 cm⁻¹ range. researchgate.net The precise position depends on the bond strength and the masses of the atoms involved.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying materials with unpaired electrons, such as compounds containing the Chromium(III) ion. For this compound, EPR provides detailed insights into the electronic structure and local environment of the Cr³⁺ centers. The Cr³⁺ ion has a d³ electron configuration, resulting in a ground state with a total electron spin of S = 3/2. cas.cn

The EPR spectra of Cr³⁺ in a crystalline environment are described by the spin Hamiltonian, which includes terms for the electron Zeeman interaction, the fine structure, and the hyperfine interaction. The effective spin Hamiltonian for a Cr³⁺ ion (S=3/2) in a magnetic field can be expressed as:

H = βB·g·S + S·D·S + I·A·S

Where:

β is the Bohr magneton.

B is the external magnetic field.

g is the g-tensor, which is typically close to the free-electron value (~1.98) for Cr³⁺ in an octahedral environment.

S is the electron spin operator.

D is the zero-field splitting (ZFS) tensor.

I is the nuclear spin operator (for the 53Cr isotope).

A is the hyperfine coupling tensor.

Angular variation studies of EPR spectra can reveal the presence of magnetically inequivalent Cr³⁺ complexes within the crystal lattice. icm.edu.pl In similar sulphate compounds like alums, Cr³⁺ often substitutes for Al³⁺ and is surrounded by an octahedron of water molecules. icm.edu.pl The spin Hamiltonian parameters provide a sensitive probe of the local symmetry and bonding environment of the chromium ion.

Table 1: Representative Spin Hamiltonian Parameters for Cr³⁺ in Sulphate Lattices.
Host Latticeg-value (g_iso)Zero-Field Splitting |D| (cm⁻¹)Symmetry
NH₄Al(SO₄)₂·12H₂O1.9770.065Trigonal
KAl(SO₄)₂·12H₂O1.9780.072Trigonal
RbAl(SO₄)₂·12H₂O1.9780.088Trigonal

Note: Data are representative values from studies on chromium-doped alums, which are structurally related to this compound. icm.edu.pl

Zero-field splitting (ZFS) refers to the lifting of the degeneracy of the spin states in the absence of an external magnetic field. For the S = 3/2 system of Cr³⁺, the four-fold degenerate spin state splits into two Kramers doublets (Mₛ = ±1/2 and Mₛ = ±3/2). This splitting is caused by the interaction of the electron spin with the local crystal field, which distorts the ion's environment from perfect cubic symmetry.

The ZFS is described by the parameters D (axial) and E (rhombic). The magnitude of D indicates the extent of the axial distortion (e.g., trigonal or tetragonal) of the coordination octahedron. icm.edu.pl A non-zero E value signifies a lower-symmetry, rhombic distortion. In many sulphate-containing alums, the Cr³⁺ ion resides in a site of trigonal symmetry, leading to a non-zero D parameter and E=0. icm.edu.pl The magnitude of the ZFS parameter is sensitive to the nature of the surrounding ions, indicating that monovalent cations like sodium likely play a role in the trigonal distortion of the water octahedron around the chromium ion. icm.edu.pl Anisotropy studies, which involve measuring the EPR spectrum at various orientations of the crystal in the magnetic field, are essential for determining the principal values and orientation of the g and D tensors, thereby mapping the local symmetry of the Cr³⁺ site.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray spectroscopic techniques are crucial for determining the oxidation state and local atomic structure of elements in a compound.

X-ray Photoelectron Spectroscopy (XPS) provides a direct measurement of the elemental composition and oxidation states at a material's surface. For this compound, the binding energy of the Cr 2p core level electrons is characteristic of the Cr(III) oxidation state. Studies on various chromium compounds show that the Cr 2p₃/₂ peak for Cr(III) species typically appears in the range of 576-578 eV. researchgate.netelectrochemsci.org This allows for unambiguous confirmation of the +3 oxidation state, distinguishing it from other possible states like Cr(0), Cr(II), or Cr(VI). electrochemsci.org

X-ray Absorption Spectroscopy (XAS) offers complementary information about both the oxidation state and the local geometric structure. The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state. The energy of the absorption edge shifts to higher values as the oxidation state of the absorbing atom increases. researchgate.net Furthermore, for Cr³⁺ in an octahedral environment, the pre-edge peak feature in the K-edge XANES spectrum, which corresponds to the 1s → 3d transition, is typically weak. researchgate.net

The Extended X-ray Absorption Fine Structure (EXAFS) region provides quantitative information about the local coordination environment. Analysis of the EXAFS oscillations can determine the coordination number and bond distances of the nearest-neighbor atoms. researchgate.net For Cr³⁺ in a hydrated sulphate environment, this analysis would be expected to reveal an octahedral coordination of oxygen atoms around the central chromium ion, with typical Cr-O bond distances of approximately 1.97-1.99 Å. nih.gov

Table 2: Typical Cr 2p₃/₂ Binding Energies for Different Chromium Oxidation States.
Chemical StateBinding Energy (eV)
Cr(0) (metal)~574.4
Cr(III) (in Cr₂O₃/Cr(OH)₃)~576.5 - 577.5
Cr(VI) (in CrO₃/CrO₄²⁻)~579.0 - 580.0

Note: Values are compiled from general XPS data for chromium compounds. researchgate.netelectrochemsci.org

High-resolution XPS spectra of Cr(III) compounds can exhibit fine structure due to multiplet splitting. bohrium.comuwo.ca The interaction between the core hole created during photoemission and the unpaired electrons in the 3d valence shell leads to a splitting of the core-level peaks. The pattern of this splitting is characteristic of the d³ electronic configuration of the high-spin Cr³⁺ ion and can provide insights into the electronic state. bohrium.com

XANES spectra also provide information on bonding. The intensity and shape of the pre-edge features are related to the symmetry of the Cr³⁺ site and the degree of metal-ligand orbital mixing (covalency). In centrosymmetric octahedral coordination, the 1s → 3d transition is formally forbidden, resulting in a weak pre-edge peak. Any distortion from perfect octahedral symmetry or increased covalency can enhance the intensity of this feature. nih.gov Therefore, a detailed analysis of both XPS and XAS spectra can yield a comprehensive picture of the electronic structure and bonding in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The application of Nuclear Magnetic Resonance (NMR) spectroscopy to paramagnetic compounds like this compound presents unique challenges and opportunities. The presence of the paramagnetic Cr³⁺ center, with its unpaired electrons, dominates the magnetic environment of nearby nuclei.

Direct observation of the chromium nucleus (⁵³Cr) is generally not feasible due to its low natural abundance (9.5%), small magnetogyric ratio, and the extreme line broadening caused by the rapid relaxation induced by its own unpaired electrons. However, NMR can be a valuable tool for probing other nuclei within the compound, such as ²³Na.

The ²³Na nucleus is 100% naturally abundant and has a nuclear spin of I = 3/2, making it a quadrupolar nucleus. huji.ac.il In a diamagnetic solid, one would expect a ²³Na NMR spectrum whose line shape is determined by the quadrupolar interaction and chemical shift anisotropy. In the presence of the paramagnetic Cr³⁺ ions, the ²³Na NMR spectrum is significantly altered:

Paramagnetic (Hyperfine) Shift: The magnetic field from the unpaired electrons on the Cr³⁺ ions causes a large shift in the resonance frequency of the ²³Na nuclei. The magnitude and direction of this shift depend on the distance and bonding pathway between the sodium and chromium ions.

Line Broadening: The fluctuating magnetic field from the paramagnetic centers provides a powerful mechanism for nuclear spin relaxation, leading to a dramatic broadening of the NMR signal. acs.org

Therefore, while high-resolution spectra are not expected, the observation of a broad, shifted ²³Na signal would confirm the interaction between the sodium ions and the paramagnetic centers. The characteristics of this signal could provide information on the distribution and proximity of sodium ions relative to the chromium centers in the crystal lattice.

In some cases, structural information is obtained by studying diamagnetic analogues, where the paramagnetic ion (Cr³⁺) is replaced by a diamagnetic ion of similar size and charge, such as Al³⁺ or Ga³⁺. This allows for high-resolution solid-state NMR studies of nuclei like ²³Na and ²⁷Al, providing detailed structural information that can be inferred to be very similar to that of the paramagnetic chromium compound.

Table 3: Properties of the ²³Na Nucleus Relevant to NMR Spectroscopy.
PropertyValue
Spin (I)3/2
Natural Abundance100%
Quadrupole Moment (fm²)140
Frequency Ratio (Ξ)26.451900%

Source: Data compiled from standard NMR references. huji.ac.il

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical tool for investigating the electronic structure and properties of chemical compounds. For Chromium(3+) sodium disulphate, DFT calculations can elucidate key features ranging from its geometric arrangement to its vibrational behavior.

Geometry Optimization and Electronic Structure Prediction

Geometry optimization via DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule or crystal lattice, corresponding to the minimum energy state. For this compound, a plausible optimized geometry would feature a central chromium(III) ion in a coordination complex. The Cr(III) ion, with an electron configuration of [Ar]3d³, typically adopts an octahedral coordination geometry. docbrown.infojocpr.com In the solid state, the coordination sphere would likely be composed of oxygen atoms from multiple sulphate anions, which act as bridging ligands, and potentially water molecules if the compound is in a hydrated form.

The electronic structure of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, a relevant model for the hydrated Cr(III) ion, has been studied using DFT. These studies confirm the octahedral arrangement of water ligands around the central chromium ion. researchgate.net The predicted Cr-O bond lengths in such hydrated complexes are typically in the range of 1.99 to 2.14 Å. researchgate.net

The electronic structure of the sulphate ion (SO₄²⁻) is a stable tetrahedron. DFT calculations on hydrated sulphate clusters provide insights into the S-O bond lengths and O-S-O angles, which are slightly perturbed by interactions with surrounding water molecules and cations.

For the complete CrNa(SO₄)₂ crystal lattice, a full geometry optimization would predict the precise lattice parameters and the specific arrangement of the Cr(III) and Na⁺ cations relative to the sulphate anions.

Table 1: Representative Geometric Parameters from DFT Calculations on Related Species

ParameterSpeciesValue
Cr-O Bond Length[Cr(H₂O)₆]³⁺~2.0 - 2.1 Å
S-O Bond LengthSO₄²⁻ (hydrated)~1.5 Å
O-S-O AngleSO₄²⁻ (hydrated)~109.5°

Note: This interactive table contains data derived from DFT studies on hydrated chromium(III) and sulphate ions as model systems.

Bonding Analysis and Charge Distribution

The bonding in this compound is a combination of ionic and covalent interactions. Strong electrostatic forces exist between the Na⁺ and Cr³⁺ cations and the disulphate [S₂O₇]²⁻ or two separate sulphate [SO₄]²⁻ anions. Within the chromium coordination sphere, the bonds between the Cr³⁺ ion and the oxygen atoms of the sulphate ligands (or water molecules) exhibit significant covalent character.

DFT combined with Natural Bond Orbital (NBO) analysis for the [Cr(H₂O)₆]³⁺ ion reveals that Cr³⁺ is an effective σ-acceptor, drawing electron density from the oxygen ligands. acs.orgnih.govresearchgate.net This ligand-to-metal charge transfer is a key feature of the coordinate covalent bonds. The π-accepting abilities of Cr³⁺, however, are found to be the weakest among the first-row transition metal trivalent ions. acs.orgnih.govresearchgate.net

Charge distribution calculations, such as those using Mulliken population analysis, can quantify the partial charges on each atom. In hydrated sulphate clusters, DFT calculations show that the negative charge is distributed among the oxygen atoms, with the sulphur atom carrying a partial positive charge. researchgate.net For this compound, a similar analysis would show a high positive charge on the chromium ion, a +1 charge on the sodium ion, and a delocalized negative charge across the oxygen atoms of the sulphate groups, reflecting the ionic and covalent nature of the bonding.

Vibrational Frequency Calculations and Spectral Simulation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. For this compound, the simulated spectrum would be dominated by the internal vibrational modes of the sulphate ions.

The free sulphate ion, with tetrahedral (Td) symmetry, has four fundamental vibrational modes:

ν₁ (A₁): Symmetric stretching, appearing as a strong, sharp peak in the Raman spectrum around 981 cm⁻¹.

ν₂ (E): Symmetric bending, typically observed around 451 cm⁻¹.

ν₃ (F₂): Antisymmetric stretching, a strong absorption in the IR spectrum around 1104 cm⁻¹.

ν₄ (F₂): Antisymmetric bending, found around 613 cm⁻¹ in the IR spectrum.

When the sulphate ion coordinates to the chromium(III) ion and is influenced by the crystal lattice, its symmetry is lowered. This reduction in symmetry causes the degenerate modes (ν₂, ν₃, ν₄) to split into multiple distinct bands and can make the ν₁ mode weakly active in the IR spectrum. jmcs.org.mxprinceton.edu DFT calculations on metal-sulphate complexes can accurately predict the magnitude of this splitting. Additionally, low-frequency modes corresponding to the vibrations of the Cr-O bonds and lattice vibrations would be predicted below 400 cm⁻¹. rruff.info

Table 2: Calculated Vibrational Frequencies for Sulphate and Related Species

Vibrational ModeSymmetry (in Td)Approximate Wavenumber (cm⁻¹)Spectral Activity
Symmetric Stretch (ν₁)A₁981Raman active
Symmetric Bend (ν₂)E451Raman active
Antisymmetric Stretch (ν₃)F₂1104IR active
Antisymmetric Bend (ν₄)F₂613IR active
Cr-O Stretch-< 400IR & Raman active

Note: This interactive table presents typical vibrational frequencies for the sulphate ion. Coordination to Cr(III) would cause splitting of the degenerate E and F₂ modes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time evolution of a system of atoms and molecules. This technique is ideal for studying the behavior of this compound in solution and the fundamental processes of its crystal formation.

Solvation Behavior and Solution-State Dynamics

In aqueous solution, the ions of this compound would dissociate and become solvated by water molecules. MD simulations of Cr³⁺ in water show the formation of a very stable, octahedrally coordinated first hydration shell, [Cr(H₂O)₆]³⁺. researchgate.netacs.org The Cr-O distance for these inner-shell water molecules is found to be around 2.0 Å. researchgate.net A well-structured second hydration shell is also observed, a consequence of strong hydrogen bonding between the polarized first-shell water molecules and the surrounding water. researchgate.net The exchange of water molecules between the first hydration shell of Cr³⁺ and the bulk solvent is extremely slow, indicating a very inert coordination complex.

MD simulations of Na⁺ in aqueous solution show a more flexible and disordered first hydration shell compared to highly charged ions like Cr³⁺. researchgate.netchemrxiv.org The coordination number of water molecules around Na⁺ is typically found to be between 4 and 6, with a Na-O distance of approximately 2.4-2.5 Å. researchgate.netnih.gov Water exchange around the Na⁺ ion is significantly faster than for Cr³⁺.

Table 3: Solvation Properties from Molecular Dynamics Simulations

IonCoordination NumberPeak of Radial Distribution Function (Ion-Oxygen)First Shell Water Exchange
Cr³⁺6~2.0 ÅVery Slow
Na⁺4-6~2.4-2.5 ÅFast

Note: This interactive table summarizes key solvation characteristics for Cr³⁺ and Na⁺ ions in aqueous solution as determined by MD simulations.

Intermolecular Interactions and Crystal Growth Mechanisms

The interactions governing the properties of this compound are primarily strong, long-range electrostatic forces (ion-ion interactions). quora.comquora.com In solution, these are supplemented by strong ion-dipole interactions between the ions and water molecules. quora.com These forces dictate how the ions arrange themselves in the crystal lattice and how they behave in solution.

MD simulations can be used to model the process of crystal growth from a supersaturated solution. This process involves several key steps that can be observed at the molecular level:

Desolvation: Before an ion can be incorporated into the growing crystal lattice, it must partially or fully shed its hydration shell. This is an energetically demanding step, particularly for the inert hydration shell of Cr³⁺.

Surface Adsorption: The desolvated or partially solvated ions adsorb onto the surface of a crystal nucleus.

Integration: The adsorbed ions diffuse on the surface until they find a stable position and become integrated into the crystal lattice, forming new Cr-O-S and Na-O-S bonds.

Ligand Field Theory and Molecular Orbital Theory Applications

Theoretical and computational studies provide fundamental insights into the electronic structure, bonding, and spectroscopic properties of this compound. Methodologies such as Ligand Field Theory (LFT) and Molecular Orbital Theory (MOT) are instrumental in elucidating the nature of the interactions between the chromium(III) ion and the sulfate (B86663) ligands.

Ligand Field Theory (LFT)

Ligand Field Theory, an extension of crystal field theory, describes the electronic structure of transition metal complexes by considering the effects of the ligands on the metal d-orbitals. For the chromium(III) ion (a d³ system) in an octahedral or pseudo-octahedral coordination environment, as is common in its complexes, the five degenerate d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The energy difference between these sets is denoted as the ligand field splitting parameter (Δo or 10Dq).

In the context of this compound, the sulfate ions (SO₄²⁻) and any coordinating water molecules act as ligands. The strength of the ligand field they create determines the magnitude of Δo. The spectrochemical series, an empirically determined ranking of ligands based on their ability to cause d-orbital splitting, places sulfate as a relatively weak-field ligand. wikipedia.org This suggests that the Δo for a sulfate-coordinated Cr(III) complex would be smaller compared to complexes with strong-field ligands like cyanide (CN⁻) or ethylenediamine (B42938) (en). wikipedia.orgstudylib.net

The electronic absorption spectrum of a d³ complex like those of Cr(III) typically shows spin-allowed transitions from the ground state (⁴A₂g) to excited states (⁴T₂g, ⁴T₁g(F), and ⁴T₁g(P)). The energy of the lowest energy transition corresponds directly to the value of Δo. studylib.netumass.edu For many chromium(III) complexes, this value can be determined experimentally and then used to calculate other important ligand field parameters, such as the Racah parameter (B) and the nephelauxetic ratio (β). The Racah parameter relates to the interelectronic repulsion within the d-orbitals, and the nephelauxetic ratio indicates the degree of covalency in the metal-ligand bond.

A study on eldfellite-structured NaCr(SO₄)₂ highlighted the influence of the sulfate polyanions on the redox properties of the chromium ion, making the Cr³⁺/Cr²⁺ couple accessible. rsc.orgresearchgate.net This indicates a significant electronic interaction between the chromium center and the sulfate ligands, which is a key aspect explored by LFT.

Interactive Data Table: Comparison of Ligand Field Splitting Parameters (Δo) for Various Cr(III) Complexes

Complex IonLigand(s)Δo (J/mole)
[Cr(acac)₃]acetylacetonate199,442
[Cr(H₂O)₆]³⁺water203,020
K₃[Cr(ox)₃]oxalate209,766
K₃[Cr(NCS)₆]thiocyanate212,761
[Cr(en)₃]Cl₃ethylenediamine258,805

Note: This table, with data from a study on various Cr(III) complexes, illustrates the effect of different ligands on the crystal field splitting parameter. docsity.com The value for a sulfate ligand is expected to be in the lower range of this series.

Molecular Orbital Theory (MOT)

Molecular Orbital Theory provides a more comprehensive model of bonding in transition metal complexes by considering the overlap of metal and ligand orbitals to form bonding, anti-bonding, and non-bonding molecular orbitals (MOs). In an octahedral Cr(III) complex, the metal's 3d, 4s, and 4p orbitals combine with the appropriate symmetry-adapted linear combinations (SALCs) of ligand orbitals.

For a complex involving sulfate ligands, the oxygen atoms of the sulfate ions provide the donor orbitals that interact with the chromium(III) center. The resulting molecular orbital diagram would show the formation of σ and π bonding and anti-bonding orbitals. The three electrons of the Cr³⁺ ion would occupy the lower energy t₂g molecular orbitals, which are typically non-bonding or slightly π-bonding in character, depending on the π-donating or π-accepting nature of the ligands. The eg* orbitals, which are anti-bonding in character, would remain unoccupied.

The energy separation between the t₂g and eg* orbitals in the MO diagram is equivalent to the ligand field splitting parameter (Δo) in LFT. Computational methods based on MOT, such as Density Functional Theory (DFT) and ab initio calculations, can be employed to model the electronic structure of this compound. kuleuven.be These calculations can predict geometric parameters (bond lengths and angles), orbital energies, and simulate electronic spectra, providing a theoretical basis for understanding the experimental observations.

Reactivity and Transformation Mechanisms

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of chromium(III) sulfate (B86663) compounds, to which Chromium(3+) sodium disulphate is closely related, has been a subject of scientific investigation to understand its stability at elevated temperatures. The decomposition ultimately leads to the formation of chromium(III) oxide and the evolution of sulfur oxides.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques for studying the thermal decomposition of chromium sulfate compounds. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

For hydrated chromium(III) sulfate salts, TGA typically reveals a multi-step mass loss. The initial steps correspond to the loss of water of hydration. For instance, a hydrated chromium(III) sulfate might lose a significant portion of its water molecules at temperatures around 100°C. Further heating leads to the loss of the remaining water molecules at higher temperatures.

The anhydrous chromium(III) sulfate is stable up to higher temperatures. Studies on anhydrous chromium(III) sulfate have shown that its decomposition occurs in a temperature range of 880 K to 1040 K (607°C to 767°C) nih.govepa.govacs.org. DSC analysis would show endothermic peaks corresponding to the energy absorbed during dehydration and decomposition.

Table 1: Illustrative TGA Data for a Generic Hydrated Chromium(III) Sulfate

Temperature Range (°C)Mass Loss (%)Corresponding Process
50 - 150VariableLoss of weakly bound water of hydration
150 - 300VariableLoss of strongly bound water of hydration
> 600SignificantDecomposition of anhydrous sulfate

Note: This table is illustrative and the exact temperatures and mass loss percentages would be specific to the hydration state and experimental conditions for this compound.

The primary gaseous products evolved during the thermal decomposition of chromium(III) sulfate are sulfur trioxide (SO₃) and sulfur dioxide (SO₂) nih.gov. The decomposition of the anhydrous sulfate can be represented by the following general reaction:

Cr₂(SO₄)₃(s) → Cr₂O₃(s) + 3SO₃(g)

The sulfur trioxide can further decompose into sulfur dioxide and oxygen at higher temperatures:

2SO₃(g) ⇌ 2SO₂(g) + O₂(g)

Analysis of the evolved gases, often performed using techniques like mass spectrometry or Fourier-transform infrared spectroscopy (FTIR) coupled with the thermal analysis instrument, confirms the presence of these sulfur oxides. X-ray diffraction analysis of the solid residue confirms the formation of crystalline chromium(III) oxide (Cr₂O₃) nih.govepa.govacs.org.

Ligand Exchange Kinetics and Mechanisms in Solution

In aqueous solution, the chromium(III) ion exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, which is known for its kinetic inertness. Ligand exchange reactions, where the water ligands are replaced by other ligands such as sulfate, are characteristically slow.

The substitution of water ligands in [Cr(H₂O)₆]³⁺ by sulfate ions is a key process in solutions of this compound. This can lead to the formation of inner-sphere sulfato complexes. The presence of sulfate ions in solution can result in the stepwise replacement of water molecules chemguide.co.uklibretexts.org. For example:

[Cr(H₂O)₆]³⁺ + SO₄²⁻ ⇌ [Cr(H₂O)₅(SO₄)]⁺ + H₂O

Further substitution can also occur. These substitution reactions are generally slow due to the high ligand field stabilization energy of the d³ Cr(III) center. The mechanisms of these reactions are complex and can proceed through associative or dissociative pathways.

The pH of the solution has a significant impact on the reactivity of the hexaaquachromium(III) ion. In less acidic solutions, the aqua ligands can deprotonate to form hydroxo species chemguide.co.uklibretexts.orgnih.gov:

[Cr(H₂O)₆]³⁺ ⇌ [Cr(H₂O)₅(OH)]²⁺ + H⁺

The presence of the hydroxide ligand in the coordination sphere can labilize the remaining water ligands, increasing the rate of substitution reactions. Therefore, ligand exchange is generally faster at higher pH values, although precipitation of chromium(III) hydroxide can occur if the pH is too high researchgate.netyoutube.com.

The ionic strength of the solution, influenced by the concentration of salts like sodium sulfate, can also affect the kinetics of ligand exchange. An increase in ionic strength can influence the rates of reaction between charged species. Studies on related systems have shown that increasing the ionic strength can lead to an increase in the rate constants for ligand substitution reactions involving Cr(III) aqua complexes epa.gov.

Redox Chemistry and Oxidation-Reduction Potentials

The redox chemistry of chromium is rich, with the +3 oxidation state being the most stable under normal environmental conditions. This compound is a compound where chromium is in this stable +3 state.

Oxidation of Cr(III) to higher oxidation states, such as Cr(VI), requires strong oxidizing agents and typically alkaline conditions. For example, hydrogen peroxide in an alkaline medium can oxidize Cr(III) to chromate (B82759) (CrO₄²⁻) chemguide.co.uklibretexts.org.

Reduction of Cr(III) to Cr(II) is also possible. The standard reduction potential for the Cr³⁺/Cr²⁺ couple is -0.424 V, indicating that Cr(III) is more stable than Cr(II) in aqueous solution libretexts.org. The electroreduction of Cr(III) ions in sulfate solutions has been studied, and it is a kinetically slow process with a high overpotential researchgate.netelectrochemsci.org.

Table 2: Standard Reduction Potentials for Selected Chromium Species

Half-ReactionStandard Potential (E°) (V)
Cr³⁺ + e⁻ → Cr²⁺-0.424 libretexts.org
Cr²⁺ + 2e⁻ → Cr(s)-0.90 libretexts.org
Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O+1.33 uri.edu

The redox potentials indicate that while Cr(III) can be reduced, it requires a sufficiently strong reducing agent. Conversely, the oxidation of Cr(III) to Cr(VI) is thermodynamically favorable in the presence of strong oxidants, especially under acidic conditions as shown by the high positive potential of the dichromate/Cr(III) couple.

Stability of Chromium(III) in Various Environments

The trivalent oxidation state, Cr(III), is the most stable form of chromium. homescience.netlibretexts.org In aqueous solutions, the chemistry of chromium(III) is characterized by the formation of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. This complex imparts a bluish-green-gray color to solutions under daylight conditions. homescience.net The stability of chromium(III) is significantly influenced by the pH of the environment.

In acidic to neutral solutions, the [Cr(H₂O)₆]³⁺ ion is the predominant species. homescience.netresearchgate.net This complex is reasonably stable, though it exhibits acidic properties due to the hydrolysis of the coordinated water molecules, with typical solutions having a pH in the range of 2-3. chemguide.co.uk As the pH increases, deprotonation of the aqua ligands occurs, leading to the formation of various hydrolysis products. researchgate.net Between a pH of 4 and 6, species such as [Cr(OH)(H₂O)₅]²⁺ and [Cr(OH)₂(H₂O)₄]⁺ are formed. researchgate.net

Upon further increase in pH, the neutral complex, chromium(III) hydroxide ([Cr(OH)₃(H₂O)₃]), precipitates out of solution as a gray-green gelatinous solid. libretexts.orgdocbrown.info Chromium(III) hydroxide exhibits amphoteric behavior, dissolving in both acidic and strongly alkaline conditions. In excess strong alkali, it redissolves to form the green hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻. docbrown.infolibretexts.org The minimum solubility for chromium(III) hydroxide is observed between pH 7 and 10. acs.orgosti.gov

The stability of chromium(III) is also enhanced by the formation of complexes with various ligands. stackexchange.com Due to its electronic configuration (d³), chromium(III) has a high ligand field stabilization energy, which contributes to the kinetic inertness of its complexes. stackexchange.comnih.gov This means that ligand exchange reactions are typically slow. nih.gov The formation of stable complexes with ligands such as sulfate, ammonia, and organic acids is a key feature of chromium(III) chemistry. researchgate.netiosrjournals.org The stability of these complexes can be quantified by their formation constants, as shown in the table below.

Table 1: Stability Constants of Selected Chromium(III) Complexes
LigandLog KReference
Oxalic Acid5.34 researchgate.net
Malic Acid5.4 researchgate.net
GLDA (dl-2-(2-carboxymethyl)nitrilotriacetic acid)13.77 acs.org
HIDS (3-hydroxy-2,2?-iminodisuccinic acid)12.67 acs.org

Interactions with Oxidizing and Reducing Agents

Chromium(III) can act as both a reducing agent and an oxidizing agent, depending on the reaction conditions and the other reactants involved. youtube.com

As a Reducing Agent (Oxidation of Cr(III))

In alkaline environments, chromium(III) can be oxidized to the hexavalent state, chromium(VI). chemguide.co.uklibretexts.org A common laboratory procedure involves treating a solution of hexahydroxochromate(III) ions with a strong oxidizing agent like hydrogen peroxide. chemguide.co.uklibretexts.org The green solution of [Cr(OH)₆]³⁻ is warmed with hydrogen peroxide, resulting in the formation of the yellow chromate(VI) ion (CrO₄²⁻). chemguide.co.uklibretexts.org

Under certain pathological conditions involving chronic oxidative stress, the re-oxidation of Cr(III) to Cr(VI) can occur in biological systems. researchgate.net

As an Oxidizing Agent (Reduction of Cr(III))

The reduction of chromium(III) is also possible, typically requiring a strong reducing agent. For instance, zinc metal in the presence of an acid (like dilute sulfuric or hydrochloric acid) can reduce chromium(III) ions to chromium(II) ions. chemguide.co.uklibretexts.org The resulting solution of chromium(II) is a characteristic bright blue color. homescience.net

The reaction can be represented as: 2Cr³⁺(aq) + Zn(s) → 2Cr²⁺(aq) + Zn²⁺(aq) chemguide.co.uk

Chromium(II) is a powerful reducing agent and is readily re-oxidized back to chromium(III) by atmospheric oxygen. homescience.netchemguide.co.uk

The reactivity of chromium(III) with various oxidizing and reducing agents is summarized in the table below.

Table 2: Reactivity of Chromium(III) with Oxidizing and Reducing Agents
ReagentConditionProductType of Reaction
Hydrogen Peroxide (H₂O₂)AlkalineChromate(VI) (CrO₄²⁻)Oxidation
Zinc (Zn)AcidicChromium(II) (Cr²⁺)Reduction
Sodium Hypochlorite (NaOCl)pH 9Chromium(VI)Oxidation

Solid-State Reactivity and Transformations

Anhydrous chromium(III) sulfate, Cr₂(SO₄)₃, is a reddish-brown crystalline solid, while its hydrated forms are typically violet or green solids. wikipedia.orgnih.gov The solid-state reactivity of chromium(III) sulfate is primarily characterized by its thermal decomposition.

Upon heating, chromium(III) sulfate undergoes decomposition to yield chromium(III) oxide (Cr₂O₃) and sulfur trioxide (SO₃). you-iggy.com This is a non-redox thermal decomposition reaction. you-iggy.com

The balanced chemical equation for this decomposition is: Cr₂(SO₄)₃(s) → Cr₂O₃(s) + 3SO₃(g) you-iggy.com

Studies using thermogravimetric and differential thermal analyses have determined the stability of chromium(III) sulfate at elevated temperatures. core.ac.ukresearchgate.net The decomposition temperature is dependent on the partial pressure of sulfur trioxide in the surrounding atmosphere. core.ac.uk In the temperature range of 880 to 1040 K, the Gibbs free energy change for the formation of chromium(III) sulfate from chromium(III) oxide and sulfur trioxide can be expressed as:

ΔG⁰ = -143,078 + 129.6T (cal/mol) core.ac.uk

X-ray diffraction analysis of the decomposition product confirms it to be crystalline Cr₂O₃. core.ac.ukresearchgate.net

Solutions of chromium(III) sulfate can also undergo transformations upon heating, changing from blue to green. This color change is indicative of the formation of a less reactive "sulfato-complex" where sulfate ions have displaced water molecules from the inner coordination sphere of the chromium ion. sciencemadness.org This process can be slow to reverse. sciencemadness.org

The solid-state properties and transformations of chromium(III) sulfate are summarized below.

Table 3: Solid-State Properties and Transformations of Chromium(III) Sulfate
Property/TransformationDescriptionTemperature RangeProducts
Appearance (Anhydrous)Reddish-brown crystalsN/AN/A
Appearance (Hydrated)Violet or green crystalsN/AN/A
Thermal DecompositionDecomposes to chromium(III) oxide and sulfur trioxide>700 °CCr₂O₃, SO₃
Aqueous TransformationFormation of green sulfato-complex upon heatingElevated[Cr(SO₄)(H₂O)₅]⁺, etc.

Advanced Material Science Applications Non Prohibited Focus

Catalysis and Catalytic Activity

The utility of chromium compounds in catalysis is well-established, with applications spanning various industrial processes. While chromium(III) sulfate (B86663) is generally cited for its use in catalyst preparation, specific detailed research on the catalytic activity of Chromium(3+) sodium disulphate is limited. nih.gov However, the principles of catalysis involving chromium(III) can be discussed.

Catalyst Synthesis and Characterization for Specific ReactionsThe synthesis of chromium-based catalysts often involves the deposition of a chromium precursor, such as a chromium salt, onto a high-surface-area support.nih.govSubsequent calcination (high-temperature treatment) is typically used to convert the precursor into its active oxide form. Characterization of these catalysts is crucial to understanding their performance and involves techniques like X-ray diffraction (XRD) to identify the crystalline phases, transmission electron microscopy (TEM) to observe the morphology and particle distribution, and temperature-programmed reduction (TPR) to study the reducibility of the metal species.researchgate.net

Table 1: Overview of Chromium(III) in Catalysis

FeatureDescriptionRelevance to this compound
Catalyst Type Can be used in both heterogeneous (solid catalyst, gas/liquid reactants) and homogeneous (all same phase) systems.Could serve as a precursor for solid-supported chromium oxide catalysts or be used in solution for homogeneous catalysis.
Active Site The Chromium(III) ion (Cr³⁺).The core component of the compound responsible for potential catalytic activity.
General Use Chromium(III) sulfate is noted for its role in general catalyst preparation. nih.govAs a specific double salt, it falls within this category of precursor materials.
Synthesis Method Impregnation onto a support material followed by calcination.A plausible method for creating a heterogeneous catalyst from this salt.

Coordination Polymer and Metal-Organic Framework Precursors

Coordination polymers (CPs) and their subclass, metal-organic frameworks (MOFs), are materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The choice of metal precursor is critical in the synthesis of these materials.

Recent research has demonstrated the successful construction of stable Chromium(III)-sulfonate coordination polymers using solvent-free methods. nih.govrsc.orgjove.combohrium.com These studies highlight that Cr(III) salts can serve as effective precursors, reacting with organic ligands containing sulfonate (–SO₃H) groups. The synthesis often proceeds through a double displacement reaction between the chromium salt and the acidic protons of the sulfonate groups on the organic linker. nih.govrsc.orgjove.combohrium.com This process forms robust Cr–SO₃ coordination bonds, which are fundamental to the framework of the resulting polymer. nih.govrsc.orgjove.combohrium.com

The sulfate ions within this compound can also play a role in the final structure of MOFs, sometimes acting as bridging ligands themselves, thereby influencing the topology and properties of the resulting framework. researchgate.net The ability to form stable structures with sulfonate linkers is significant, as it opens up possibilities for creating materials with high chemical stability and potentially high proton conductivity. nih.govrsc.orgjove.combohrium.com

Table 2: this compound as a CP and MOF Precursor

AspectRole of this compoundResulting Material Properties
Metal Source Provides the Chromium(III) ions that act as the metal nodes in the framework.The inert nature of the Cr³⁺ ion can contribute to high stability in the final CP or MOF. nih.govrsc.orgjove.combohrium.com
Reaction Type Can undergo a double displacement reaction with sulfonate-containing organic linkers. nih.govrsc.orgjove.combohrium.comFormation of strong Cr–SO₃ coordination bonds. nih.govrsc.orgjove.combohrium.com
Anion Influence The sulfate ions can potentially be incorporated into the final structure, modifying its properties. researchgate.netCan influence framework topology, porosity, and stability. researchgate.net

Pigment Science and Coloration Mechanisms

Chromium compounds are renowned for the wide array of colors they can produce, a property that has led to their extensive use as pigments. uwimona.edu.jm Chromium(III) sulfate is described as a violet or green solid, and its use in the manufacturing of green varnishes, paints, and inks is well-documented. nih.govwikipedia.org

The color of this compound arises from the electronic properties of the chromium(III) ion. Cr³⁺ has a d³ electron configuration. In the presence of ligands (in this case, likely water molecules and sulfate ions in a coordination complex), the degeneracy of the d-orbitals is lifted. The energy difference between these split d-orbitals corresponds to the energy of photons in the visible region of the electromagnetic spectrum. When white light passes through the compound, it absorbs light of a specific wavelength to promote an electron from a lower-energy d-orbital to a higher-energy one (a process known as d-d transition). The color observed is the complementary color of the light that is absorbed. The precise color—typically green or violet for Cr(III)—depends on the specific ligands coordinated to the metal ion and the geometry of the complex. uwimona.edu.jmresearchgate.net

Table 3: Color Properties of Chromium(III) Compounds

PropertyDescriptionSource
Typical Colors Green, Violet nih.govwikipedia.orgresearchgate.net
Origin of Color d-d electronic transitions within the Chromium(III) ion. quora.com
Influencing Factors The type of ligand and the coordination geometry around the Cr³⁺ ion. uwimona.edu.jm
Applications Used in the manufacture of green paints, inks, and varnishes. nih.gov

Analytical Chemistry Reagent Development

In analytical chemistry, reagents are developed for specific purposes such as titrations, gravimetric analysis, or spectrophotometric determination of target analytes. While various analytical methods exist for the detection and quantification of chromium(III) ions in samples, there is a notable lack of scientific literature describing the use of this compound itself as a specialized reagent for analytical purposes. researchgate.net Existing studies tend to focus on the development of new organic ligands or sensor materials to detect Cr(III), rather than employing a simple inorganic salt like this compound as the primary analytical tool. researchgate.netmdpi.com

Complexation for Detection and Quantification

The detection of Cr(III) ions frequently relies on their reaction with specific organic ligands to form colored or electroactive complexes. The presence of surfactants, such as sodium dodecyl sulphate (SDS), can enhance these reactions by solubilizing insoluble chelates, thereby improving sensitivity and creating environmentally friendlier methods that replace traditional solvent extraction. srce.hr

For instance, the reaction between Cr(III) and the chromogenic reagent 1-nitroso-2-naphthol (B91326) (NNPh) is significantly enhanced in an SDS micellar solution. srce.hr This complexation chemistry allows for the development of facile and accurate spectrophotometric detection methods. Similarly, Cr(III) forms a stable 1:3 complex with sodium 4-((4,5-diphenyl-imidazol-2-yl)diazenyl)-3-hydroxynaphthalene-1-sulfonate (SDPIHN) in the presence of the surfactant Triton x-100, creating a dark greenish-brown complex suitable for quantification. uobaghdad.edu.iqresearchgate.net The stoichiometry of these complexes, often determined by methods like the mole ratio technique, is crucial for quantitative analysis. srce.hruobaghdad.edu.iqresearchgate.net

Another example involves the complexation of Cr(III) with chrysin (B1683763) in the presence of auxiliary aromatic chelators like bipyridine and phenanthroline. This process has been studied to enhance the bioavailability and antioxidant properties of flavonoids, demonstrating the versatility of Cr(III) complexation chemistry. mdpi.com

Table 1: Examples of Cr(III) Complexation for Analytical Purposes
Ligand/ReagentSurfactant/MediumStoichiometry (Cr:Ligand)Key FindingReference
2-(5-bromo-2-pyridylazo)-5-dimethylaminophenolSodium Dodecyl Sulphate (SDS)1:1SDS accelerates the reaction and increases absorbance of the chelate. nih.gov
1-nitroso-2-naphthol (NNPh)Sodium Dodecyl Sulphate (SDS)1:3SDS is used to solubilize the otherwise insoluble chelates for easier detection. srce.hr
Sodium 4-((4,5-diphenyl-imidazol-2-yl)diazenyl)-3-hydroxynaphthalene-1-sulfonate (SDPIHN)Triton x-1001:3Forms a stable complex suitable for quantification at pH 10. uobaghdad.edu.iqresearchgate.net

Spectrophotometric and Electrochemical Methods Development

Building on complexation principles, various analytical methods have been developed for Cr(III). Spectrophotometry is a common technique where the absorbance of the colored Cr(III) complex is measured. nih.gov For the Cr(III)-SDPIHN complex, the maximum absorbance is observed at a wavelength of 586 nm. uobaghdad.edu.iqresearchgate.net This method demonstrates adherence to Beer's law within a specific concentration range, allowing for accurate quantification. uobaghdad.edu.iqnih.gov

Key parameters for these spectrophotometric methods, such as molar absorptivity and Sandell's sensitivity, are used to characterize their performance. For example, a method using 1-nitroso-2-naphthol in an SDS solution reports a molar absorption coefficient of 2.05 x 10⁴ L·mol⁻¹·cm⁻¹ and a limit of detection of 3.49 ng·L⁻¹. srce.hr

Table 2: Comparison of Spectrophotometric Methods for Cr(III) Determination
Method/Reagentλmax (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Concentration RangeReference
2-(5-bromo-2-pyridylazo)-5-dimethylaminophenol with SDS5907.8 x 10⁴0.02-0.56 µg/mL nih.gov
SDPIHN with Triton x-1005860.244 x 10⁴1-11 µg/mL uobaghdad.edu.iqresearchgate.net
1-nitroso-2-naphthol with SDS5792.05 x 10⁴0.5-5.0 µg/mL srce.hr

Electrochemical methods offer an alternative for the analysis of chromium. These techniques are particularly useful for speciating between Cr(III) and Cr(VI). A novel on-line method utilizes a flow electrolysis cell to oxidize Cr(III) to Cr(VI), which is then determined by spectrophotometry. nih.gov This approach allows for the determination of total chromium at sub-µg·dm⁻³ levels. nih.gov Electrochemical techniques can also be used to study the formation of Cr(III)-based films on electrodes, which is relevant in industrial processes like sodium chlorate (B79027) production where chromium species are used to inhibit side reactions. researchgate.net

Environmental Science and Remediation Technologies (Focused on Chemical Interactions/Materials)

In environmental contexts, the chemistry of the Cr(III) ion is pivotal for remediation strategies. The goal is often to convert the more toxic and mobile hexavalent chromium (Cr(VI)) into the less toxic and less mobile Cr(III) state and then immobilize it. nih.gov

Adsorption and Ion Exchange Studies (e.g., removal of Cr(III) ions)

The removal of Cr(III) ions from aqueous solutions is a key area of research. Ion exchange technology utilizes materials with charged functional groups to bind ions from a solution. Macroporous resins containing iminodiacetic acid groups, such as Lewatit TP 207 and Chelex-100, have been investigated for their ability to sorb Cr(III). selcuk.edu.tr The efficiency of this process is highly dependent on pH, with maximum sorption often observed around pH 4.5. selcuk.edu.tr

The adsorption behavior can be described by models such as the Langmuir isotherm, which provides information on the maximum adsorption capacity of the material. selcuk.edu.trnih.gov For instance, a carboxylate-functionalized cation exchanger derived from sawdust showed a monolayer adsorption capacity of 36.63 mg/g for Cr(III). nih.gov Kinetic studies indicate that such adsorption processes often follow a pseudo-second-order rate expression. nih.govresearchgate.net

Table 3: Adsorption Capacities of Various Materials for Cr(III)
Adsorbent MaterialMaximum Adsorption CapacityOptimal pHKinetic ModelReference
Lewatit TP 207 Resin0.341 mmol/g4.5Not specified selcuk.edu.tr
Chelex-100 Resin0.288 mmol/g4.5Not specified selcuk.edu.tr
Carboxylate-functionalized Sawdust36.63 mg/g7.0Pseudo-second-order nih.gov
Natural ZeoliteUp to 54% purification degreeNot specifiedNot specified mdpi.com

Chemical Stabilization Mechanisms in Environmental Matrices

A primary strategy for chromium remediation involves the reduction of Cr(VI) to Cr(III), followed by the stabilization of Cr(III). researchgate.net This process transforms chromium into a less soluble and less hazardous form. nih.gov Reductants like sodium dithionite (B78146) (Na₂S₂O₄) are effective in converting Cr(VI) to Cr(III). researchgate.netnih.gov

Once in the +3 oxidation state, chromium can be immobilized through precipitation. The addition of sodium phosphate (B84403) (Na₃PO₄) can lead to the formation of stable, crystalline CrPO₄·6H₂O, effectively locking the chromium in the solid matrix and reducing its leachability. researchgate.netnih.gov This two-step process of reduction followed by precipitation has been shown to be highly efficient, reducing total dissolved chromium in leachate by over 96% in some studies. nih.gov At neutral to alkaline pH, Cr(III) readily precipitates as amorphous hydroxides, further contributing to its immobilization in soils and sediments. nih.gov

Role in Material for Filtration or Immobilization

Materials used for environmental remediation often serve a dual purpose of filtration and immobilization. Natural materials like zeolites are explored as cost-effective adsorbents for purifying chromium-containing solutions. mdpi.com Their porous structure allows for the physical trapping of particles, while their chemical composition facilitates the adsorption of Cr(III) ions. mdpi.com

Similarly, synthetic ion-exchange resins can be packed into columns for continuous filtration and removal of Cr(III) from wastewater streams. selcuk.edu.trruc.dk The development of new cation exchangers from lignocellulosic residues like sawdust demonstrates a move towards sustainable materials for chromium remediation. nih.gov These materials can be regenerated and reused for multiple cycles without a significant loss in removal capacity, making them viable for industrial applications. nih.govresearchgate.net The fundamental mechanism in all these materials is the binding of the Cr(III) cation to the active sites within the material's structure, effectively removing it from the liquid phase.

Analytical Methodologies for Detection and Quantification

Spectrophotometric and Colorimetric Assays

Spectrophotometric and colorimetric methods are widely used for the determination of chromium(III) due to their simplicity, cost-effectiveness, and reliability. scirp.orgtandfonline.com These techniques are based on the formation of a colored complex between the chromium(III) ion and a specific chromogenic reagent, which can then be measured by its absorbance of light. tandfonline.com

The development of sensitive and selective chromogenic reagents is fundamental to the spectrophotometric analysis of chromium(III). These reagents form stable, colored complexes with Cr(III) ions, allowing for their quantification.

Several reagents have been developed for this purpose:

1,5-Diphenylcarbazide (DPC): This is one of the most common reagents, though it is primarily used for the detection of Cr(VI). tandfonline.comcore.ac.uk For the analysis of Cr(III), a pre-oxidation step to convert Cr(III) to Cr(VI) is necessary before the reaction with DPC. core.ac.uk The resulting red-violet complex is then measured. core.ac.ukhach.com

Ninhydrin: A simple, reproducible, and inexpensive spectrophotometric method uses ninhydrin as a chromogenic agent for Cr(III) determination. In the presence of potassium hydroxide, ninhydrin forms a deep greenish-violet colored product with chromium(III) ions, which is measured at a maximum wavelength (λmax) of 375 nm. scirp.org

2-(5-bromo-2-pyridylazo)-5-dimethylaminophenol: This reagent forms a chelate with Cr(III) that exhibits maximum absorbance at 590 nm. nih.gov The reaction is enhanced by the presence of sodium dodecyl sulphate (SDS). nih.gov

Chrome Azurol S (CAS): In combination with cetylpyridinium bromide (CPB) and hydroxylamine hydrochloride, CAS provides a highly sensitive method for determining microamounts of Cr(III). The addition of zinc(II) can further increase the sensitivity. nih.gov

1-nitroso-2-naphthol (B91326) (NNPh): This reagent is used in a sodium dodecyl sulphate (SDS) micellar solution to form a stable chelate with Cr(III). This method avoids the need for hazardous organic solvents for extraction. srce.hr

Sodium 4-((4,5-diphenyl-imidazol-2-yl)diazenyl)-3-hydroxynaphthalene-1-sulfonate (SDPIHN): This chromogenic reagent, in the presence of the non-ionic surfactant Triton X-100, forms a dark greenish-brown complex with Cr(III) at pH 10, with a maximum absorbance at 586 nm. researchgate.net

To ensure accurate and reproducible quantitative analysis, the reaction conditions for the formation of the chromium(III)-reagent complex must be carefully optimized. Key parameters include:

pH: The pH of the solution is a critical factor. For instance, the reaction between Cr(III) and 2-(5-bromo-2-pyridylazo)-5-dimethylaminophenol has an optimal pH range of 5-5.8. nih.gov The complex formation with SDPIHN is optimal at a pH of 10. researchgate.net

Reagent Concentration: The concentration of the chromogenic reagent must be sufficient to ensure the complete complexation of all Cr(III) ions in the sample. For the ninhydrin method, a concentration of 2.4 × 10⁻³ M was found to be optimal. scirp.org

Surfactants: Micellar systems, such as those using sodium dodecyl sulphate (SDS) or Triton X-100, can enhance the solubility of the complex and increase the sensitivity of the method. nih.govsrce.hrresearchgate.net

Temperature and Reaction Time: The rate of complex formation can be influenced by temperature. Some methods require a specific reaction time for the color to develop fully and stabilize before measurement. The ninhydrin method requires 15 minutes at room temperature for the reaction to complete. scirp.org

Chromogenic ReagentOptimal pHMaximum Wavelength (λmax)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Linear Range (µg/mL)Reference
NinhydrinAlkaline (KOH)375 nmNot SpecifiedNot Specified scirp.org
2-(5-bromo-2-pyridylazo)-5-dimethylaminophenol5-5.8590 nm7.8 x 10⁴0.02-0.56 nih.gov
Chrome Azurol S (with CPB, NH₂OH·HCl, Zn)Not Specified620 nm1.27 x 10⁵up to 0.4 nih.gov
1-nitroso-2-naphthol (in SDS)5.5579 nm2.05 x 10⁴0.5-5.0 srce.hr
SDPIHN (in Triton X-100)10586 nm0.244 x 10⁴1-11 researchgate.net

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

AAS and ICP-MS are powerful techniques for determining the total elemental chromium concentration in a sample.

Atomic Absorption Spectroscopy (AAS): AAS is a well-established and cost-effective technique for detecting metals at concentrations in the parts per million (ppm) range. labmanager.com It is suitable for simpler sample matrices and routine testing. labmanager.com However, it typically measures only one element at a time, which can limit sample throughput. labmanager.com For chromium analysis, a specific hollow cathode lamp for chromium is required. labmanager.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a more advanced and versatile technique that offers significantly higher sensitivity, with detection limits in the parts per trillion (ppt) or even parts per quadrillion (ppq) range. labmanager.comdrawellanalytical.com It uses a high-temperature plasma to ionize the sample, which reduces matrix interferences and allows for the simultaneous analysis of multiple elements, making it ideal for high-throughput labs and complex matrices. labmanager.comdrawellanalytical.com A significant challenge in the analysis of chromium by ICP-MS is the potential for spectral interferences on its most abundant isotope, ⁵²Cr. brjac.com.brthermofisher.com Modern ICP-MS instruments often incorporate collision/reaction cells to mitigate these interferences. thermofisher.commetrohm.com

FeatureAtomic Absorption Spectroscopy (AAS)Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Sensitivity Good (ppm range)Excellent (ppt to ppq range) labmanager.comdrawellanalytical.com
Element Capability Single-elementMulti-element (simultaneous) drawellanalytical.com
Sample Throughput LowerHigher labmanager.com
Matrix Interference More proneLess prone drawellanalytical.com
Cost LowerHigher
Primary Use Routine analysis of specific elements in simple matrices labmanager.comTrace and ultra-trace analysis of multiple elements in complex matrices labmanager.comdrawellanalytical.com

Chromatographic Techniques (e.g., Ion Chromatography) for Speciation

The environmental and biological impact of chromium is highly dependent on its oxidation state, with Cr(III) being an essential nutrient and Cr(VI) being toxic. brjac.com.brlcms.cz Therefore, speciation analysis, which distinguishes between different forms of an element, is crucial. Ion chromatography (IC), often coupled with ICP-MS, is the ideal method for chromium speciation. brjac.com.brmetrohm.comlcms.cz

Because Cr(III) typically exists as a cation and Cr(VI) as an anion (chromate, CrO₄²⁻), ion-exchange chromatography can effectively separate them. brjac.com.br

IC-ICP-MS: This hyphenated technique combines the separation power of ion chromatography with the high sensitivity of ICP-MS detection. metrohm.comlcms.cz This allows for the quantification of individual chromium species at very low concentrations. lcms.cz

Sample Preparation: A key challenge in chromium speciation is maintaining the original distribution of the species during sample collection, storage, and preparation. lcms.cz To facilitate separation by anion-exchange chromatography, Cr(III) is often complexed with a chelating agent like ethylenediaminetetraacetic acid (EDTA) to form a stable anionic complex. metrohm.comlcms.cz This allows both the Cr(III)-EDTA complex and the Cr(VI) anion to be separated in a single chromatographic run. metrohm.comlcms.cz

Method Development: Various IC methods have been developed for chromium speciation. One method uses a Dionex IonPac™ AG7 anion exchange guard column with an isocratic separation using nitric acid to separate both species in under 3 minutes. brjac.com.brthermofisher.com Another approach uses a Metrosep Carb 2 separation column with an ammonium (B1175870) nitrate eluent. metrohm.com

Electrochemical Methods for Characterization

Electrochemical methods offer another avenue for the detection and characterization of chromium(III). These techniques are known for their high sensitivity and potential for miniaturization.

Voltammetry: This technique has been used for the detection of both Cr(III) and Cr(VI). researchgate.net For instance, a carbon paste electrode modified with the bacterium Sphingopyxis macrogoltabida SUK2c has been developed as a biosensor. researchgate.net Using differential pulse cathodic stripping voltammetry (DPCSV), this biosensor achieved a limit of detection of 1 × 10⁻⁷ M for Cr(III) ions. researchgate.net

Potentiometry: Chemically modified carbon paste sensors have been developed for the determination of Cr(III) ions. electrochemsci.org One such sensor, based on N-[4-(dimethylamino)benzylidene]-6-nitro-1,3-benzothiazol-2-amine as an ionophore, exhibited a fast response time (9 seconds) and good selectivity for Cr(III) over other metal ions. electrochemsci.org

Electrochemical Quartz Crystal Microbalance (EQCM): EQCM has been used to characterize the electrochemical deposition of chromium from Cr(III) solutions. nih.govresearchgate.net This technique can determine current efficiency and deposition rates, providing insights into the electrochemical behavior of Cr(III). researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Chromium(3+) sodium disulphate in a laboratory setting?

  • Methodological Answer : this compound can be synthesized via controlled hydrolysis of chromium(III) salts (e.g., chromium sulfate) in the presence of sodium sulfate under acidic conditions. Adjusting the pH to 2–3 using sulfuric acid ensures stabilization of the chromium(III) complex. The product is typically precipitated, filtered, and dried at low temperatures to avoid decomposition. Characterization via X-ray diffraction (XRD) and inductively coupled plasma optical emission spectrometry (ICP-OES) is recommended to confirm stoichiometry .

Q. What safety protocols are critical when handling this compound in experimental procedures?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Work in a fume hood to avoid inhalation of fine particles, as chronic exposure to chromium(III) compounds may cause respiratory irritation .

Q. How does the solubility of this compound in aqueous solutions impact its application in catalytic studies?

  • Methodological Answer : The compound’s solubility in water (≈24 g/100 mL at 15°C) allows for homogeneous catalytic applications, such as oxidation reactions. However, solubility decreases at higher pH due to hydrolysis, forming insoluble chromium hydroxide. Researchers should pre-stabilize the solution at pH <3 and monitor ionic strength to prevent precipitation during kinetic studies .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve desired sulfate-to-chromium ratios?

  • Methodological Answer : Optimize the molar ratio of sodium sulfate to chromium(III) sulfate during synthesis. For a 2:1 sulfate-to-chromium ratio, use excess sodium sulfate (1.5–2.0 equivalents) to drive the reaction. Monitor reaction progress via UV-Vis spectroscopy (absorption peaks at 450–600 nm for Cr³⁺ complexes) and adjust pH dynamically using automated titrators. Post-synthesis, analyze sulfate content via ion chromatography (IC) with a sodium carbonate/bicarbonate mobile phase .

Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?

  • Methodological Answer :

  • ICP-OES : Quantify chromium and sodium content to verify stoichiometry.
  • XRD : Compare diffraction patterns with reference data to confirm crystal structure.
  • FTIR : Identify sulfate (ν₃ ~1100 cm⁻¹) and hydroxyl (ν ~3400 cm⁻¹) vibrational modes.
  • Thermogravimetric Analysis (TGA) : Determine hydration state by measuring mass loss at 90–120°C .

Q. What are the challenges in interpreting spectroscopic data (e.g., UV-Vis, XPS) for this compound complexes?

  • Methodological Answer : Chromium(III) exhibits ligand field transitions in UV-Vis spectra (e.g., d-d transitions at 450–700 nm), but overlapping peaks from sulfate ligands complicate analysis. Use Gaussian deconvolution to resolve bands. In XPS, distinguish Cr³⁺ (binding energy ~577 eV for Cr 2p₃/₂) from potential Cr(VI) contaminants. Calibrate spectra using adventitious carbon (C 1s at 284.8 eV) and cross-validate with X-ray absorption near-edge structure (XANES) .

Contradictions and Limitations in Current Evidence

  • Structural Ambiguity : Some sources refer to "Chromium(III) sodium disulphate" as a mixture of chromium hydroxide sulfate and sodium sulfate (general formula Cr(OH)ₓ(SO₄)ᵧ·nH₂O), while others imply a discrete NaCr(SO₄)₂·nH₂O structure. Researchers should specify synthesis conditions and characterization methods to clarify the compound’s composition .
  • Safety Classification : While Chromium(III) compounds are generally less toxic than Cr(VI), prolonged exposure risks (e.g., dermatitis) are noted in safety data sheets. Contradictory hazard classifications (e.g., R36/38 vs. non-PBT status) highlight the need for context-specific risk assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.